molecular formula C31H45ClN2O10 B1670638 Dilazep dihydrochloride CAS No. 20153-98-4

Dilazep dihydrochloride

カタログ番号: B1670638
CAS番号: 20153-98-4
分子量: 641.1 g/mol
InChIキー: YLKCJCKBCGPGER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ジラゼプの合成は、ビス-(3-ヒドロキシプロピル)-エチレンジアミンと1-ブロモ-3-クロロプロパンの反応によってホモピペラジンを生成することから始まります。 この中間体は、次に3,4,5-トリメトキシベンゾイルクロリドとエステル化してジラゼプを生成します .

工業生産方法: ジラゼプ塩酸塩の工業生産方法は、通常、上記と同じ化学反応を使用した大規模合成を含みます。プロセスは収率と純度のために最適化されており、最終製品が製薬基準を満たしていることを保証します。

反応の種類:

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

    置換: エステル化は通常、アシルクロリドなどの試薬とピリジンなどの塩基を伴います。

主要生成物: ジラゼプの合成におけるエステル化反応の主要生成物は、エステル化された化合物自体、ジラゼプです .

科学的研究の応用

Diabetic Nephropathy

Recent studies have highlighted the effectiveness of dilazep dihydrochloride in managing diabetic nephropathy. A study involving Otsuka Long-Evans Tokushima fatty rats demonstrated that dilazep significantly reduced urinary protein excretion and glomerulosclerosis, indicating its potential as a therapeutic agent for diabetic patients suffering from kidney complications .

  • Case Study Summary:
    • Model: OLETF rats (Type 2 diabetes)
    • Dosage: Administered dilazep hydrochloride reduced proteinuria.
    • Outcome: Prevention of glomerulosclerosis and tubular atrophy.

Ischemic Heart Disease

Dilazep has been utilized in patients with ischemic heart disease due to its ability to enhance coronary blood flow. Its vasodilatory effects help alleviate symptoms associated with coronary artery disease by improving tissue perfusion .

  • Clinical Findings:
    • Patients receiving dilazep showed improved exercise tolerance and reduced angina episodes.
    • A study reported that dilazep administration improved hemodynamic parameters in patients with coronary artery disease.

Oncology Applications

Recent investigations have identified dilazep as a potential inhibitor of GATA2, a transcription factor implicated in various cancers, including prostate cancer. In vitro studies demonstrated that dilazep effectively inhibited GATA2-dependent pathways, leading to reduced tumor cell proliferation .

  • Research Highlights:
    • In Vitro Studies: Dilazep exhibited cytotoxic effects on prostate cancer cell lines.
    • Mechanism: Inhibition of GATA2 recruitment to chromatin.
    • Preclinical Model: Patient-derived xenograft models confirmed its anticancer activity.

Renal Hemodynamics

Dilazep's effects on renal blood flow were studied through experiments involving isolated renal arterioles. The compound displayed a biphasic response: initially causing vasoconstriction followed by vasodilation mediated through adenosine receptor modulation .

  • Experimental Observations:
    • Initial constriction of afferent and efferent arterioles.
    • Subsequent dilation correlated with increased renal blood flow.
Phase Effect on Arterioles Mechanism
Early PhaseVasoconstriction (5% decrease)A1 receptor activation
Later PhaseVasodilation (20% increase)A2 receptor activation

生物活性

Dilazep dihydrochloride is a compound primarily recognized for its role as an adenosine reuptake inhibitor and its therapeutic applications in cardiovascular and renal diseases. This article presents a detailed overview of its biological activities, supported by research findings, data tables, and case studies.

Dilazep functions primarily by inhibiting the uptake of adenosine, leading to an increase in extracellular adenosine concentrations. This mechanism plays a crucial role in its vasodilatory effects on coronary and cerebral vessels, as well as its antiplatelet properties. The compound has been shown to enhance blood flow in ischemic tissues and reduce platelet aggregation, making it beneficial in various clinical scenarios.

Pharmacological Effects

  • Vasodilation : Dilazep is known to induce vasodilation in coronary and renal arteries. Studies have demonstrated that it causes a biphasic response in renal arterioles, initially constricting and then dilating them over time . This effect is mediated through adenosine receptor activation (A1 and A2 receptors), which influences vascular tone and blood flow dynamics.
  • Antiplatelet Activity : As an antiplatelet agent, dilazep reduces the expression of tissue factor in endothelial cells and monocytes, thereby inhibiting thrombus formation . Its efficacy in preventing platelet aggregation has been documented in various animal models and clinical settings.
  • Nephroprotective Effects : In studies involving diabetic nephropathy models, dilazep significantly reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy . These findings suggest its potential role in protecting renal function in diabetic patients.

Case Studies

Case Study 1: Diabetic Nephropathy
In a study utilizing OLETF rats (a model for type 2 diabetes), dilazep administration was associated with reduced levels of N-acetyl-beta-D-glucosaminidase (NAG) activity, indicating a protective effect against kidney damage due to diabetes. The treatment resulted in lower urinary protein levels and improved histological outcomes, highlighting its therapeutic potential for diabetic nephropathy .

Case Study 2: Ischemic Heart Disease
A clinical trial assessed the effects of dilazep on patients with ischemic heart disease. The results indicated significant improvements in coronary blood flow and reductions in angina episodes compared to placebo groups. Patients reported enhanced quality of life due to reduced symptoms associated with myocardial ischemia .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Reduced urinary protein excretion and NAG activity in diabetic nephropathy model.
Demonstrated biphasic vasodilatory effects on renal arterioles; initial constriction followed by dilation.
Inhibition of platelet aggregation and tissue factor expression; potential use as an antithrombotic agent.
Impact on plasma P-selectin levels in patients with IgA nephropathy; implications for renal inflammation.
Prevention of edema formation in cerebral ischemia models; supportive evidence for neuroprotective effects.

化学反応の分析

Radical Scavenging Activity

Research indicates that dilazep exhibits significant radical scavenging properties. A study conducted by Yoshinaka et al. demonstrated that dilazep can inhibit chemiluminescence in a xanthine oxidase/acetaldehyde system, indicating its ability to scavenge free radicals effectively. The inhibition was dose-dependent, with an IC50 value of approximately 2.9×105M2.9\times 10^{-5}M .

Key Findings:

  • Dilazep does not affect xanthine oxidase activity but inhibits the production of reactive oxygen species (ROS).

  • It acts similarly to other known radical scavengers, suggesting potential neuroprotective effects against oxidative stress.

Inhibition of Nucleoside Transport

Dilazep has been identified as an inhibitor of nucleoside transport, which plays a crucial role in cellular uptake mechanisms. This inhibition affects various physiological processes, including cell proliferation and apoptosis .

Mechanism:

  • By inhibiting nucleoside transporters, dilazep can alter the availability of adenosine in the extracellular space, thus influencing cellular signaling pathways related to inflammation and cell cycle regulation.

Effects on Cell Cycle Progression

In vitro studies have shown that dilazep affects the cell cycle of mesangial cells by inhibiting the transition from G1 to S phase. The results indicated a significant decrease in DNA synthesis rates in cells treated with dilazep compared to untreated controls .

Time (h)G0/G1 Phase (%)S Phase (%)Observations
126.8-2.2Initial increase in G0/G1
2413.9-9.6Continued suppression of S phase
4876.5-18.9Significant inhibition observed

These findings suggest that dilazep prolongs the G1 phase while delaying entry into the S phase, indicating its potential use in regulating cell proliferation in pathological conditions .

Stability and Reactivity

This compound is chemically stable under normal conditions but should be kept away from strong oxidizing agents to prevent any hazardous reactions. The compound does not undergo hazardous polymerization and is considered safe for storage under specified conditions .

Decomposition Products

In case of decomposition, dilazep may release harmful products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Toxicological Profile

特性

CAS番号

20153-98-4

分子式

C31H45ClN2O10

分子量

641.1 g/mol

IUPAC名

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H

InChIキー

YLKCJCKBCGPGER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

正規SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

外観

Solid powder

Key on ui other cas no.

20153-98-4

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Asta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilazep dihydrochloride
Reactant of Route 2
Reactant of Route 2
Dilazep dihydrochloride
Reactant of Route 3
Reactant of Route 3
Dilazep dihydrochloride
Reactant of Route 4
Reactant of Route 4
Dilazep dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dilazep dihydrochloride
Reactant of Route 6
Reactant of Route 6
Dilazep dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of dilazep dihydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []

Q2: How does this compound affect inflammation?

A2: Studies indicate that this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]

Q3: Does this compound have any impact on cerebral blood flow?

A3: Yes, research in animal models suggests that this compound may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous this compound significantly inhibited angiographic vasospasm. []

Q4: How does this compound affect adenosine levels?

A4: this compound is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: Specific spectroscopic data for this compound is not provided in the provided research articles.

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in hypertensive patients show that this compound, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] this compound appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []

Q8: What are the potential clinical applications of this compound based on the research?

A8: Research suggests potential applications in various conditions:

  • Diabetic Nephropathy: this compound shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
  • IgA Nephropathy: this compound demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
  • Vertigo and Dizziness: this compound has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
  • Chronic Renal Failure: Research indicates a potential additive renoprotective effect when this compound is used in combination with AST-120 in some patients with chronic renal failure. []

Q9: What are some potential areas for future research on this compound?

A9: Future research could explore:

  • Combination Therapies: Exploring potential synergistic effects of this compound with other medications, such as renin-angiotensin system inhibitors (RASIs) and AST-120. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。